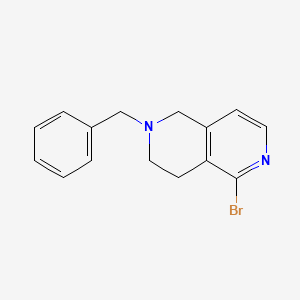
Ajmalidine
描述
作用机制
Target of Action
Ajmalidine, also known as Ajmaline, is a class Ia antiarrhythmic agent . Its primary target is the sodium channels in the heart . These channels play a crucial role in the initiation and propagation of action potentials in the heart, which are essential for normal cardiac rhythm .
Mode of Action
This compound interacts with its target by blocking the sodium channels . This action changes the shape and threshold of cardiac action potentials . Specifically, it lengthens the action potential, which brings about improvement in abnormal heart rhythms . This drug, in particular, has a high affinity for the Nav 1.5 sodium channel .
Biochemical Pathways
The biosynthesis of this compound involves several enzymes and biochemical pathways. It is a monoterpenoid indole alkaloid, composed of an indole from tryptophan and a terpenoid from iridoid glucoside secologanin . The key enzymes involved in its biosynthesis include Tryptophan decarboxylase (TDC), which remodels tryptophan into tryptamine, and Strictosidine synthase (STR), which forms strictosidine from tryptamine and secologanin . Strictosidine is then oxidized by P450-dependent sarpagan bridge enzymes (SBE) to make polyneuridine aldehyde .
Pharmacokinetics
It is known that this compound has a very short half-life, which makes it a very useful drug for acute intravenous treatments . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The blocking of sodium channels by this compound results in the lengthening of the action potential . This leads to a delay in the time it takes for the membrane potential to get below the threshold level so the action potential can be re-fired . As a result, it improves abnormal heart rhythms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain “trigger situations,” such as fever, drug use, or consumption of alcohol or large meals can elicit the Brugada syndrome ECG pattern . .
生化分析
Biochemical Properties
Ajmalidine interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of the monoterpenoid indole alkaloid ajmaline in Rauvolfia serpentina . The enzymes involved in this process include G10H, 10HGO, TDC, SLS, STR, and SGD . These enzymes exhibit pronounced substrate specificity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is an antiarrhythmic used to manage a variety of forms of tachycardias . It produces potent sodium channel blocking effects, which makes it a very useful drug for acute intravenous treatments .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts by changing the shape and threshold of cardiac action potentials . It produces potent sodium channel blocking effects . This compound also acts as a α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound has a very short half-life, which makes it a very useful drug for acute intravenous treatments . Due to its low bioavailability, a semisynthetic propyl derivative called prajmaline was developed that induces similar effects but has better bioavailability and absorption .
Metabolic Pathways
This compound is involved in the biosynthesis of the monoterpenoid indole alkaloid ajmaline . This process involves the terpenoid indole alkaloid (TIA) pathway, which starts with pyruvate and D-glyceraldehyde-3-phosphate .
Transport and Distribution
It is known that this compound is used for acute intravenous treatments, suggesting that it can be distributed throughout the body via the bloodstream .
Subcellular Localization
Given its role as an antiarrhythmic agent and its interaction with sodium channels, it is likely that this compound is localized in the cell membrane where it can interact with these channels .
准备方法
Synthetic Routes and Reaction Conditions: Ajmalidine is primarily isolated from natural sources, particularly from the roots of Rauwolfia serpentina . The biosynthesis of this compound involves several enzymatic steps, starting from tryptophan and secologanin . Tryptophan is decarboxylated to form tryptamine, which then undergoes a Pictet-Spengler reaction with secologanin to form strictosidine . Strictosidine is further converted into this compound through a series of oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Rauwolfia serpentina using solvents such as methanol or ethanol . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .
化学反应分析
Types of Reactions: Ajmalidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound typically use halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds .
科学研究应用
Ajmalidine has a wide range of scientific research applications in various fields:
Chemistry:
- This compound is used as a precursor in the synthesis of other indole alkaloids .
- It serves as a model compound for studying the biosynthesis of monoterpenoid indole alkaloids .
Biology:
- This compound is used in studies related to plant metabolism and secondary metabolite production .
- It is also used to investigate the role of indole alkaloids in plant defense mechanisms .
Medicine:
- This compound is widely used as an antihypertensive agent in the treatment of high blood pressure .
- It has potential antimicrobial, cytotoxic, central depressant, and antioxidant activities .
Industry:
相似化合物的比较
- Ajmaline
- Reserpine
- Yohimbine
- Serpentine
- Corynanthine
Ajmalidine’s diverse applications and unique properties make it a valuable compound in both scientific research and therapeutic contexts.
属性
IUPAC Name |
(1R,9R,10S,12S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-17,19,24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,19+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUFXYAXVHAFTF-YNSIMGNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5=O)N3C1O)C6=CC=CC=C6N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2C5=O)N3[C@@H]1O)C6=CC=CC=C6N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Ajmalidine and where is it found?
A: this compound is an indole alkaloid primarily found in the Rauwolfia genus, particularly in species like Rauwolfia serpentina and Rauwolfia salicifolia [, ]. While its exact molecular formula and weight are not provided in the abstracts, its structure has been studied, including its relationship to other alkaloids like ajmaline and sandwicine [].
Q2: What is the significance of Rauwolfia serpentina in the context of alkaloids and traditional medicine?
A: Rauwolfia serpentina, also known as Sarpagandha, is a significant source of over 50 alkaloids []. It has a long history of use in traditional medicine, particularly in the Indian subcontinent and East Asia []. The roots of this plant are known to contain a significant concentration of alkaloids, which have been the subject of various pharmacological studies [].
Q3: How do researchers cultivate Rauwolfia serpentina in a controlled environment, and why is this important?
A: Researchers have successfully established in vitro multiple shoot cultures of Rauwolfia serpentina using axillary meristems from field-grown plants. These cultures are typically grown on Murashige and Skoog's medium enriched with plant growth regulators like benzyladenine (BA) and naphthalene acetic acid (NAA) []. This method is crucial for several reasons:
- Conservation: Rauwolfia serpentina is considered an endangered species due to overexploitation and habitat loss []. In vitro cultivation offers a sustainable alternative to harvesting from the wild.
- Controlled Alkaloid Production: The production of alkaloids in Rauwolfia serpentina can vary depending on environmental factors. In vitro cultivation allows for controlled conditions that can optimize alkaloid yield [].
Q4: Can you provide an example of how the chemical structure of this compound has been investigated?
A: High-resolution mass spectrometry has been employed to analyze this compound and related compounds []. This technique provides valuable information about the molecular weight and fragmentation patterns of the molecule, aiding in structural elucidation and understanding its chemical properties.
Q5: How does the structure of this compound relate to its potential activity?
A: While the provided abstracts do not delve into the specific pharmacological activity of this compound, they highlight the importance of structural studies in understanding the relationship between the structure of alkaloids and their biological effects []. Research on similar alkaloids suggests that subtle changes in the structure can significantly impact their potency and selectivity towards specific targets in the body. This information is crucial for developing new drugs and understanding the therapeutic potential of these compounds.
Q6: What analytical techniques are important for studying this compound and similar alkaloids?
A6: Various analytical methods are crucial for studying this compound and related alkaloids:
- Chromatography: Techniques like paper chromatography [] are used to separate and identify different alkaloids present in plant extracts.
- Spectroscopy: High-resolution mass spectrometry [] is used to determine the molecular weight and fragmentation patterns of these compounds, providing insights into their structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


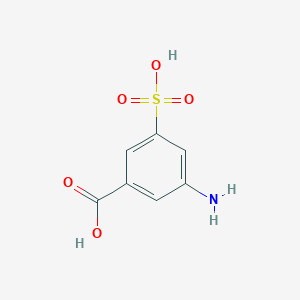
![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]aniline](/img/structure/B3037762.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B3037763.png)
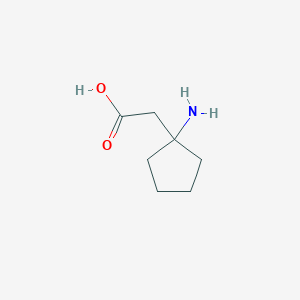
![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)
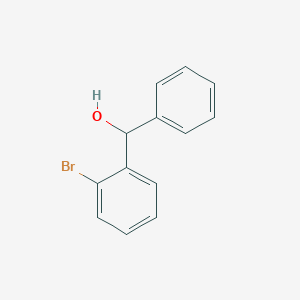
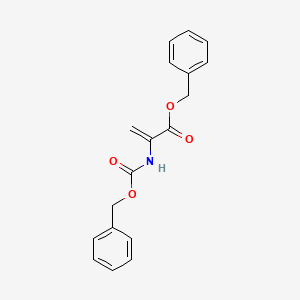

![(4E)-2-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3037775.png)
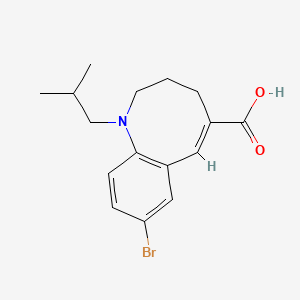
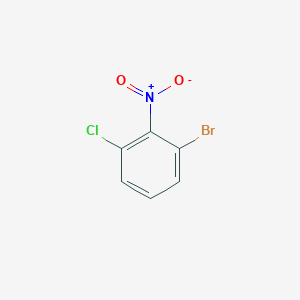

![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)
